Zirconium palmitate

Description

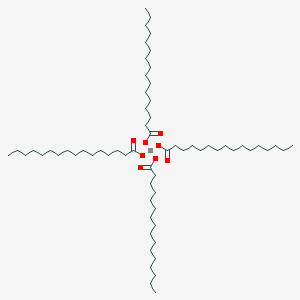

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

23337-55-5 |

|---|---|

Molecular Formula |

C64H124O8Zr |

Molecular Weight |

1112.9 g/mol |

IUPAC Name |

hexadecanoate;zirconium(4+) |

InChI |

InChI=1S/4C16H32O2.Zr/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h4*2-15H2,1H3,(H,17,18);/q;;;;+4/p-4 |

InChI Key |

KWZGKCSCNHUBBU-UHFFFAOYSA-J |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Zr+4] |

Origin of Product |

United States |

Structural Elucidation and Characterization of Zirconium Palmitate

X-ray Diffraction (XRD) Analysis of Solid-State Structures

X-ray diffraction (XRD) is a primary technique for investigating the crystalline structure of solid-state materials. By analyzing the angles and intensities of diffracted X-ray beams, researchers can deduce information about the atomic arrangement, including lattice parameters, phase composition, and crystallinity.

XRD analysis of solid zirconium palmitate confirms that it possesses a well-defined double-layer structure. centralasianstudies.orgcentralasianstudies.org This arrangement is characteristic of metal soaps, where the zirconium ions form planes, and the palmitate hydrocarbon chains extend outwards on both sides of these planes.

The diffraction patterns exhibit a series of sharp, intense peaks at low angles, which are attributed to the diffraction from these parallel basal planes. centralasianstudies.org The distance between these layers, known as the long spacing, can be calculated from the peak positions using the Bragg equation (nλ = 2d sinθ). centralasianstudies.org The presence of these long spacings is a definitive indicator of the layered nature of the compound. centralasianstudies.orgcentralasianstudies.org In addition to the strong long-spacing peaks, weaker peaks are observed in the intermediate angle range, corresponding to the lateral distances between the fatty acid chains within a single layer. centralasianstudies.org This structural model suggests that the molecular axes of the palmitate chains are somewhat inclined relative to the basal planes of the zirconium ions. centralasianstudies.org

| Structural Feature | XRD Observation | Interpretation | Source |

|---|---|---|---|

| Overall Structure | Confirmation of a double layer structure. | Zirconium ions are arranged in parallel planes with palmitate chains on either side. | centralasianstudies.orgcentralasianstudies.org |

| Long Spacings | Multiple intense diffraction peaks observed at low angles. | Corresponds to the distance between the basal planes of metal ions. | centralasianstudies.org |

| Short Spacings | Relatively weak diffraction peaks observed in the intermediate range. | Represents the lateral distance between adjacent fatty acid molecules in a layer. | centralasianstudies.org |

| Molecular Orientation | Analysis of long and short spacings. | Suggests that the fatty acid chains are fully extended in a zig-zag conformation and inclined relative to the basal planes. | centralasianstudies.org |

The quality of the diffraction pattern provides insight into the degree of order within the material. For this compound, the appearance of diffraction peaks extending to the 12th order is a clear confirmation of its good crystallinity. centralasianstudies.org The sharpness and intensity of the long spacing peaks further underscore the highly ordered, lamellar arrangement of the molecules. centralasianstudies.org

Zirconium compounds can exist in several crystalline phases, primarily monoclinic, tetragonal, and cubic, depending on factors like temperature and the presence of stabilizing agents. researchgate.netfrontiersin.orgscielo.brmdpi.com While pure zirconia (ZrO₂) transitions between these phases at specific high temperatures, the phase of this compound is determined by its unique carboxylate coordination structure. frontiersin.orgmdpi.com XRD analysis is crucial for identifying the specific phase present. For instance, studies on related zirconia materials show that calcination at high temperatures is often required to transition from an amorphous to a crystalline state, with different phases like tetragonal and monoclinic zirconia appearing under specific conditions. acs.org

Electron Microscopy for Morphological and Microstructural Characterization

Electron microscopy techniques are indispensable for visualizing the surface morphology and internal microstructure of materials at high magnification, providing a direct view of the features described by indirect methods like XRD.

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission Scanning Electron Microscopy (FESEM), are powerful tools for characterizing the surface topography of materials. mdpi.com These techniques scan a focused beam of electrons across a sample's surface to generate detailed images of its morphology. nih.gov

In the study of this compound films, SEM and FESEM have been used to characterize their complex surface structures. researchgate.net Research on superhydrophobic surfaces made from this compound reveals a hierarchical, knobbly morphology. researchgate.net The microstructure appears to be composed of an accumulation of micro- and nano-scale complicated particles, which is crucial for its functional properties. researchgate.net FESEM, which uses a field emission gun to produce a smaller, more coherent electron beam, provides clearer, less distorted images with spatial resolution down to the nanometer scale, making it ideal for examining these fine surface details. nih.goviaea.org

| Microscopy Technique | Observed Morphological Feature | Description | Source |

|---|---|---|---|

| SEM | Hierarchical Knobbly Structure | A multi-level surface topography is observed. | researchgate.net |

| SEM/FESEM | Micro- and Nano-sized Particles | The surface is composed of an accumulation of complex particles on both the micrometer and nanometer scales. | researchgate.net |

Transmission Electron Microscopy (TEM) provides even higher magnification and resolution than SEM, allowing for the characterization of a material's internal structure. filab.fr In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes through. filab.fr This allows for the analysis of features like grain size, shape, and the arrangement of atoms in crystalline materials. psu.edu

While specific TEM studies focusing solely on this compound are not widely detailed in the provided context, the technique is extensively used for related zirconium nanomaterials. ijsr.net For example, TEM analysis of zirconium oxide nanoparticles can determine their precise shape and size distribution, with studies reporting average particle sizes of approximately 24 nm. ijsr.net For zirconium alloys, TEM is used to examine the morphology of the oxide layers, including grain size, shape, and the presence of different phases, which are critical to their performance. psu.edu Therefore, TEM is a vital tool for analyzing the internal nanostructure of this compound, such as the size and distribution of any nanocrystalline domains. filab.frijsr.net

Surface Compositional Analysis Techniques

To confirm that a synthesized material is indeed this compound and to check for impurities, surface compositional analysis techniques are employed. These methods provide elemental and molecular information about the sample's surface.

Several techniques have been utilized in conjunction to verify the composition of films identified as this compound. researchgate.net These include:

X-ray Photoelectron Spectroscopy (XPS): This technique provides quantitative elemental composition and, crucially, information about the chemical state of the detected elements. acs.org For this compound, XPS can confirm the presence of zirconium, oxygen, and carbon in the expected ratios and oxidation states. researchgate.net

Energy-Dispersive X-ray Spectrometry (EDS or EDX): Often coupled with an SEM, EDS analysis identifies the elemental composition of a sample. asabe.org An electron beam excites atoms in the sample, causing them to emit characteristic X-rays, which are then detected. This method has been used to confirm the presence of zirconium and other expected elements on the material's surface. researchgate.netresearchgate.net

Fourier Transform Infrared Spectroscopy (FTIR): FTIR analysis identifies the chemical bonds within a molecule by measuring the absorption of infrared radiation. For zirconium-carboxylate polymers, the formation of Zr-O coordination bonds is evident from shifts in the characteristic stretching modes of the carboxyl (COO) group. nih.gov This technique is instrumental in confirming the bonding between the zirconium ion and the palmitate ligand. researchgate.net

Together, these surface-sensitive techniques provide definitive evidence of the chemical identity and purity of this compound. researchgate.netresearchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound, XPS analysis is crucial for confirming the formation of the zirconium-carboxylate bonds. researchgate.net

Studies on films identified as this compound have utilized XPS to verify the chemical composition. researchgate.net The analysis involves irradiating the sample with X-rays and measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. The resulting spectrum consists of peaks corresponding to the core-level electron binding energies, which are characteristic of each element. Shifts in these binding energies provide information about the chemical environment.

For this compound, the high-resolution spectra of the Zr 3d, O 1s, and C 1s regions are of particular interest. The deconvolution of the Zr 3d spectrum is expected to show peaks corresponding to zirconium in its +4 oxidation state, bonded to oxygen. The O 1s spectrum would reveal information about the oxygen atoms in the carboxylate groups coordinated to the zirconium ion (Zr-O-C). researchgate.net The C 1s spectrum can be deconvoluted to identify carbons in the aliphatic palmitate chain (C-C, C-H) and the carboxylate carbon (O-C=O) bonded to zirconium. researchgate.net The presence and specific binding energies of these peaks collectively confirm the successful synthesis of the this compound compound on a surface. researchgate.net

Table 1: Summary of Expected XPS Core Level Signals for this compound (Note: Specific binding energy values for this compound are not widely published; this table represents the expected signals based on analysis of related zirconium compounds and carboxylates.)

| Core Level | Expected Binding Energy Range (eV) | Interpretation in this compound Structure |

| Zr 3d | 182 - 185 | Consists of Zr 3d₅/₂ and Zr 3d₃/₂ spin-orbit doublet. The position is characteristic of Zr(IV) in a Zr-O environment. researchgate.netmdpi.com |

| O 1s | 530 - 532 | Indicates oxygen atoms within the carboxylate group bonded to zirconium (Zr-O-C). researchgate.netmdpi.com |

| C 1s | 284 - 289 | Can be deconvoluted into components representing the aliphatic chain carbons (~285 eV) and the carboxylate carbon (~289 eV). researchgate.net |

Energy-Dispersive X-ray Spectroscopy (EDS)

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. wisdomlib.org It is often used in conjunction with scanning electron microscopy (SEM). wisdomlib.org When the sample is bombarded by the SEM's electron beam, atoms emit characteristic X-rays at energies specific to their atomic structure. uqac.ca EDS analysis confirms the presence of the constituent elements in this compound.

Research has confirmed that films produced through electrochemical deposition in the presence of palmitic acid precursors are composed of this compound, with EDS being one of the key analytical methods for this determination. researchgate.net The EDS spectrum of the material shows distinct peaks corresponding to Zirconium (Zr), Carbon (C), and Oxygen (O), which are the elemental components of this compound. The quantitative analysis provides the atomic percentage (at. %) of each element, confirming the compound's stoichiometry.

The table below shows representative elemental composition data for a zirconium-long chain carboxylate film, illustrating the typical results obtained from an EDS analysis.

Table 2: Representative Elemental Composition of a Zirconium-Carboxylate Film from EDS Analysis (Data adapted from a study on Zirconium Stearate (B1226849), a chemically similar long-chain carboxylate, for illustrative purposes.)

| Element | Kα Peak (keV) | Atomic % |

| Carbon (C) | 0.27 | 78.07 |

| Oxygen (O) | 0.52 | 18.71 |

| Zirconium (Zr) | 2.04 | 3.21 |

| Source: Adapted from wikipedia.org |

Porosity and Textural Property Characterization

The textural properties of a material, such as its surface area and porosity, are critical for applications in catalysis, adsorption, and separation. These properties are typically characterized using gas sorption analysis.

Brunauer–Emmett–Teller (BET) Surface Area Analysis

The Brunauer–Emmett–Teller (BET) theory is the basis for the most common method used to determine the specific surface area of a solid material. nih.gov The technique involves the physical adsorption of a gas (typically nitrogen at 77 K) in multiple layers on the material's surface. nih.gov By analyzing the gas adsorption isotherm, the quantity of gas required to form a monolayer on the surface can be calculated, which in turn allows for the determination of the total specific surface area. nih.gov

This analysis is most relevant for porous materials such as metal-organic frameworks (MOFs) or activated carbons, which can exhibit very high surface areas. mdpi.comindustrialchemicals.gov.au For non-porous materials or materials with very low porosity, such as metal salts of long-chain fatty acids (often called metallic soaps), the BET surface area is expected to be very low. rsc.org A thorough review of the scientific literature did not yield any studies that report the BET surface area of this compound, as this characterization is not typically performed on this class of compounds.

Pore Distribution and Volume Determination

The analysis of pore size distribution and total pore volume provides a detailed description of a material's porous network. These parameters are generally determined from the same nitrogen adsorption-desorption isotherms used for BET analysis. mdpi.com Methods such as the Barrett-Joyner-Halenda (BJH) analysis are applied to the isotherm data to calculate the volume of pores within specific ranges of mesopore diameters (2-50 nm). mdpi.com The total pore volume is often estimated from the amount of gas adsorbed at a relative pressure close to saturation. mdpi.com

This type of characterization is standard for porous materials where performance is dependent on the accessibility of the internal pore structure. rsc.org this compound, as a metallic soap, is not structurally a porous material. Its constituent long-chain fatty acids tend to pack in a way that does not create a defined, accessible pore network. Consequently, analyses of pore distribution and volume are not considered applicable to this compound. No published research data were found for the pore distribution or pore volume of this compound.

Spectroscopic Investigations of Zirconium Palmitate and Analogues

Infrared Spectroscopy (FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups present in zirconium palmitate. Analysis of its spectrum reveals key information about its molecular structure.

In the FTIR spectrum of this compound, the characteristic peaks of the alkyl chain are prominent. Asymmetric and symmetric stretching vibrations of the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups are typically observed around 2917-2921 cm⁻¹ and 2848-2852 cm⁻¹, respectively. icevirtuallibrary.comemerald.com A peak at approximately 2956-2961 cm⁻¹ can also be attributed to the alkyl chain. icevirtuallibrary.comemerald.com

The formation of the this compound complex is confirmed by comparing its spectrum to that of free palmitic acid. researchgate.net In free palmitic acid, characteristic peaks for the carboxyl group (COOH) are present, including the C=O stretching vibration around 1700 cm⁻¹, the C-O stretching vibration near 1098 cm⁻¹, and the out-of-plane OH vibration around 939 cm⁻¹. researchgate.net These peaks are absent in the spectrum of this compound. researchgate.net

Instead, a new, significant peak appears around 1540 cm⁻¹, which is assigned to the coordinated carboxylate moieties (COO⁻). icevirtuallibrary.comresearchgate.net This shift indicates the formation of a coordination complex between the zirconium ion and the palmitate ligand. Additionally, a peak in the lower frequency region, around 616 cm⁻¹, can be assigned to the Zr-O stretching mode, further confirming the presence of the zirconium-oxygen bond. emerald.com

Interactive Data Table: Key FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

|---|---|---|

| 2956 - 2961 | Alkyl chain (-CH₃) asymmetric stretching | icevirtuallibrary.comemerald.com |

| 2917 - 2921 | Alkyl chain (-CH₂) asymmetric stretching | icevirtuallibrary.comemerald.com |

| 2848 - 2852 | Alkyl chain (-CH₂) symmetric stretching | icevirtuallibrary.comemerald.com |

| 1540 | Coordinated carboxylate (COO⁻) stretching | icevirtuallibrary.comresearchgate.net |

Raman Spectroscopy for Vibrational Analysis

In analogous systems like phosphate-modified zirconia, Raman spectroscopy has been used to characterize the nature of adsorbed phosphate (B84403) species, identifying pyrophosphates, chelate-bonded orthophosphates, and oligophosphates. This indicates the potential of Raman spectroscopy to probe the coordination environment of ligands attached to zirconium centers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. There is limited specific information available from the search results regarding the UV-Vis spectroscopic analysis of this compound. However, UV-Vis spectroscopy has been used to characterize thin films and coatings that may contain zirconium compounds. For example, in studies of polytetrafluoroethylene (PTFE) thin films, which were part of research that also involved this compound, UV-Vis spectroscopy was used to assess their transparency and UV-absorbing properties. This suggests that for this compound, UV-Vis spectroscopy could potentially be used to study the optical properties of films or colloidal suspensions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for probing the local chemical environment of specific nuclei. Different NMR techniques have been applied to study zirconium-based materials and related systems.

Solid-State ⁹¹Zr NMR Studies

Solid-state ⁹¹Zr NMR spectroscopy is a specialized technique used to investigate the local environment of zirconium atoms in solid materials. Although it is a challenging nucleus to study due to its low natural abundance, small gyromagnetic ratio, and moderate quadrupole moment, it can provide valuable structural information.

In the context of zirconium carboxylates, which are analogues of this compound, ⁹¹Zr NMR can be highly sensitive to the short-range structure, coordination environment, and local disorder around the Zr atoms. researchgate.net Studies on zirconium-based metal-organic frameworks (MOFs) with carboxylate linkers have demonstrated that ⁹¹Zr NMR parameters, such as the quadrupolar coupling constant (Cₛ) and asymmetry parameter (ηₛ), are sensitive to the presence of guest molecules and changes in the local symmetry of the Zr center. researchgate.net For example, in the MOF UiO-66, the ⁹¹Zr NMR parameters were shown to change significantly upon the introduction of water molecules into the pores. researchgate.net This indicates that ⁹¹Zr NMR could be a powerful tool for characterizing the zirconium environment in this compound.

Interactive Data Table: ⁹¹Zr NMR Parameters for a Zirconium-based MOF (UiO-66)

| Sample Condition | Cₛ(⁹¹Zr) (MHz) | ηₛ | δᵢₛₒ (ppm) | Reference(s) |

|---|

³¹P MAS NMR for Phosphate-Modified Zirconium Systems

Magic Angle Spinning (MAS) ³¹P NMR is an essential technique for characterizing phosphate-modified zirconium materials, which serve as analogues for understanding ligand binding to zirconium. This technique provides detailed information about the nature and coordination of phosphate species on the surface of zirconia.

Studies have shown that the ³¹P chemical shifts are sensitive to the type of phosphate species present. For instance, signals can be attributed to pyrophosphates, chelate-bonded orthophosphates, and oligophosphates. In one study, a broad signal at -6.9 ppm was assigned to protonated pyrophosphate species, while a shoulder at -12 ppm suggested the presence of more highly condensed phosphates or pyrophosphates with a more covalent P-O-Zr bond. The chemical shifts can also be influenced by the calcination temperature and the concentration of phosphate species, with shifts to more negative values indicating increased condensation and covalent character of the P-O-Zr bond.

Interactive Data Table: ³¹P MAS NMR Chemical Shifts for Phosphate-Modified Zirconia

| Sample | Chemical Shift (ppm) | Assignment | Reference(s) |

|---|---|---|---|

| Dehydrated phosphated zirconia | -6.9 | Predominant ionic, protonated pyrophosphate species | |

| Dehydrated phosphated zirconia | ~ -12 (shoulder) | Highly condensed phosphates and/or pyrophosphates with more covalent P-O-Zr bond |

¹H NMR for Product Analysis

¹H NMR spectroscopy is a standard method for the characterization of organic molecules and is particularly useful for analyzing the products of reactions involving fatty acids like palmitic acid. In the context of this compound, ¹H NMR can be used to confirm the structure of the ester products formed in reactions catalyzed by zirconium-based catalysts.

For example, in the synthesis of biodiesel through the esterification of fatty acids, ¹H NMR is used to quantify the conversion of the fatty acid to its corresponding methyl ester. The spectra can be used to identify the characteristic signals of the protons in the fatty acid chain and the newly formed ester group. In studies involving the reaction of various fatty acids over zirconium catalysts, ¹H NMR spectra of the products are used to analyze the composition of the resulting hydrocarbon mixture.

Temperature-Programmed Desorption (TPD) for Acidity and Basicity Characterization

Temperature-Programmed Desorption (TPD) is a powerful technique for characterizing the acidic and basic properties of solid materials. micromeritics.com The method involves pre-adsorbing a probe molecule onto the material's surface, followed by controlled heating in a flow of inert gas. The temperature at which the probe molecule desorbs is indicative of the strength of the acid or basic sites, while the amount of desorbed gas quantifies the number of these sites. micromeritics.comresearchgate.net For acidity characterization, basic probe molecules like ammonia (B1221849) (NH₃) are commonly used. micromeritics.com Conversely, acidic molecules such as carbon dioxide (CO₂) are employed to probe basic sites. researchgate.net

While specific TPD studies on this compound are not extensively available in the reviewed literature, analysis of zirconium-based analogues, particularly zirconium oxide (ZrO₂) and other zirconium compounds, provides significant insight into the nature of their surface acidity and basicity.

Acidity Characterization of Zirconium Analogues via NH₃-TPD

Ammonia temperature-programmed desorption (NH₃-TPD) studies on various forms of zirconia and its composites reveal the presence of both Lewis and Brønsted acid sites of varying strengths. researchgate.netresearchgate.net The desorption temperature of ammonia correlates directly with the strength of the acid sites. researchgate.net Generally, peaks at lower temperatures (100–300°C) are assigned to weak acid sites, while those at higher temperatures (300–600°C) correspond to strong acid sites. researchgate.netresearchgate.net

For instance, studies on zirconia (ZrO₂) have identified coordinatively unsaturated zirconium ions (Zr⁴⁺) as Lewis acid sites. researchgate.net The introduction of sulfate (B86663) groups to create sulfated zirconia results in the formation of strong Brønsted and Lewis acid sites. researchgate.netias.ac.in However, it is noted that at temperatures above 500°C, ammonia can decompose, which may complicate the interpretation of results for very strong acid sites. ias.ac.in In such cases, water has been proposed as a more stable probe molecule. ias.ac.in Research on ceria-zirconia mixed oxides has shown a narrow peak around 235°C, indicating weak acidic sites, while certain templated forms of ZrO₂ exhibit an additional peak near 600°C, which is indicative of two types of acid sites with different strengths. researchgate.net

The following table summarizes representative findings from NH₃-TPD analyses of various zirconium-based materials.

Table 1: NH₃-TPD Data for Acidity Characterization of Zirconium Analogues

| Material | Desorption Temperature (°C) | Acid Site Strength | Reference |

|---|---|---|---|

| Various Metal Oxides | 100 - 300 | Weak Lewis Acid Sites | researchgate.net |

| Various Metal Oxides | 300 - 550 | Strong Lewis Acid Sites | researchgate.net |

| Ceria-Zirconia Mixed Oxide | ~235 | Weak Acidic Sites | researchgate.net |

Basicity Characterization of Zirconium Analogues via CO₂-TPD

The basicity of zirconium-containing materials is typically investigated using CO₂ as the probe molecule. The basic sites on zirconia are often attributed to coordinately unsaturated oxygen species (O²⁻). researchgate.net Similar to acidity measurements, the desorption temperature of CO₂ provides information about the strength of the basic sites.

Studies on different phases of zirconia have shown that the nature and number of basic sites can vary. chemrxiv.org For example, tetragonal zirconia (t-ZrO₂) was found to possess stronger basic sites than both monoclinic (m-ZrO₂) and amorphous zirconia. chemrxiv.org Zirconium hydroxide (B78521) (Zr(OH)₄) has also been shown to possess abundant basic sites. researchgate.net The strength of these sites is categorized based on the desorption temperature ranges: peaks below 200°C are typically assigned to weak basic sites, those around 200-400°C to moderate or intermediate sites, and peaks above 400°C to strong basic sites. researchgate.netchemrxiv.org

The data table below compiles findings from CO₂-TPD studies on zirconium analogues.

Table 2: CO₂-TPD Data for Basicity Characterization of Zirconium Analogues

| Material | Desorption Temperature (°C) | Basic Site Strength | Reference |

|---|---|---|---|

| Various Metal Oxides | 50 - 200 | Weak | researchgate.net |

| Zirconia (Zr-1 Sample) | 133, 198, 249 | Weak to Moderate | chemrxiv.org |

| Various Metal Oxides | 200 - 400 | Intermediate | researchgate.net |

| Zirconia (General) | ~300 | Moderate | chemrxiv.org |

| Various Metal Oxides | 400 - 600 | Strong | researchgate.net |

Surface Chemistry and Wettability Research

Fabrication of Superhydrophobic Surfaces using Zirconium Palmitate

The creation of superhydrophobic surfaces often involves a dual approach: generating a specific surface roughness and lowering the surface energy. This compound, formed in-situ during electrochemical deposition, fulfills the latter requirement due to the low surface energy of the long-chain palmitate molecules.

Electrochemical Deposition for Hierarchical Microstructures

A one-step electrochemical method has been successfully employed to create superhydrophobic this compound films on various substrates, including steel and aluminum alloys. researchgate.netuqac.ca This process typically involves an electrolyte solution containing a zirconium salt and palmitic acid dissolved in a solvent like ethanol. researchgate.netnih.gov By applying an electric field, a film of this compound is deposited onto the substrate. uqac.ca

The morphology of the resulting surface is a key factor in its hydrophobicity. Researchers have reported the formation of hierarchical microstructures, often described as knobbly, mound-shaped, or composed of micro- and nano-sized complicated particles. researchgate.netresearchgate.netresearchgate.net These structures are crucial for achieving superhydrophobicity. For instance, on a steel surface, a hierarchical knobbly structure was formed, resulting in a water contact angle of 157° and a sliding angle of 3°. researchgate.netresearchgate.net Similarly, on carbon fiber fabrics, a film with mastoid-like structures of this compound was produced. researchgate.net

The formation of these micro-nano structures can be influenced by the deposition parameters. For example, on an aluminum alloy, the molar ratio of zirconium to stearic acid (a similar long-chain fatty acid) in the electrolyte was found to influence the resulting surface morphology and its water contact angle. uqac.ca

Table 1: Wettability Properties of this compound Surfaces on Different Substrates

| Substrate | Surface Morphology | Water Contact Angle (°) | Sliding Angle (°) | Reference |

|---|---|---|---|---|

| Steel | Hierarchical knobbly structure | 157 | 3 | researchgate.netresearchgate.net |

| Carbon Fiber Fabric | Mastoid-like structure | 157 | - | researchgate.net |

| Aluminum Alloy (AA6061) | Uniform micro-nano porous structures | 162 ± 3 | - | uqac.ca |

Mechanisms of Wettability Control

The superhydrophobicity of this compound surfaces is governed by the interplay between the surface's chemical composition and its physical structure. The low surface energy is provided by the long hydrocarbon chains of the palmitate molecules, while the hierarchical micro- and nanostructures are responsible for creating a composite interface that traps air. researchgate.net

This phenomenon is often explained by the Cassie-Baxter model, where air is trapped within the rough surface structures beneath the water droplet. This trapped air minimizes the contact area between the water and the solid surface, leading to a high contact angle and low sliding angle, which are characteristic of a superhydrophobic state. mdpi.com The combination of the inherent hydrophobicity of this compound and the structured surface results in a stable air-liquid interface that prevents water from wetting the surface. researchgate.net

Chemical and Mechanical Stability of Superhydrophobic this compound Surfaces

For practical applications, the durability of superhydrophobic surfaces is paramount. This compound-based coatings have been subjected to various tests to evaluate their chemical and mechanical stability.

The chemical stability of these surfaces has been assessed through electrochemical measurements, such as potentiodynamic polarization, in corrosive environments like 3.5 wt% NaCl solution. researchgate.net These tests have demonstrated that the superhydrophobic this compound surface provides excellent anti-corrosion performance. researchgate.net The surface acts as a barrier, preventing the diffusion of corrosive media to the underlying substrate. researchgate.net For example, a zirconium-based superhydrophobic film on an aluminum alloy showed a significantly higher polarization resistance (788 kΩ·cm²) compared to the uncoated substrate (23 kΩ·cm²), indicating superior corrosion protection. uqac.ca

Mechanical stability has been evaluated using methods like abrasion tests. researchgate.net While detailed quantitative data on the abrasion resistance of this compound specifically is limited in the provided sources, the general approach involves subjecting the surface to controlled wear and then re-evaluating its hydrophobic properties. The ability of the coating to maintain a high contact angle after abrasion indicates its mechanical robustness.

Table 2: Corrosion Resistance Data for Zirconium-Based Superhydrophobic Films

| Surface | Test Environment | Polarization Resistance (Rp) | Corrosion Protection | Reference |

|---|---|---|---|---|

| Bare Aluminum Alloy (AA6061) | 3.5 wt% NaCl | 23 kΩ·cm² | - | uqac.ca |

| Zirconium-based Superhydrophobic Film on AA6061 | 3.5 wt% NaCl | 788 kΩ·cm² | High | uqac.ca |

| Superhydrophobic this compound on Steel | 3.5 wt% NaCl | Excellent anti-corrosion performance | High | researchgate.net |

The combination of excellent water repellency, self-cleaning potential, and good chemical and mechanical stability makes this compound a promising material for creating durable superhydrophobic surfaces for a variety of applications. researchgate.net

Catalytic Applications and Reaction Mechanisms Involving Zirconium Palmitate and Zirconium Based Catalysts

Esterification Reactions Catalyzed by Zirconium Species

Esterification, a cornerstone of chemical synthesis, is frequently catalyzed by zirconium-based materials. These catalysts offer an environmentally benign alternative to traditional homogeneous acid catalysts like sulfuric acid. The use of solid acid catalysts, such as those based on zirconium, simplifies product purification and catalyst recovery, aligning with the principles of green chemistry. researchgate.netresearchgate.net The catalytic prowess of zirconium species stems from their ability to provide active sites for the protonation of carboxylic acids, a key step in the Fischer esterification mechanism. core.ac.uk

Methyl palmitate, a primary component of biodiesel, is synthesized through the esterification of palmitic acid with methanol (B129727). Zirconium-based catalysts have demonstrated high efficacy in this reaction. For instance, sulfated zirconia (SZr) has been shown to be a highly active solid acid catalyst for this process. researchgate.net Studies have shown that the catalytic activity is influenced by factors such as catalyst loading, reaction temperature, and the molar ratio of reactants. acs.org Optimal conditions for the esterification of palmitic acid using a sulfated zirconia catalyst were found to be a reaction temperature of 65 °C, a catalyst loading of 6 wt%, and a methanol to palmitic acid molar ratio of 25:1, achieving over 90% conversion in 8 hours. acs.org The reaction is believed to primarily occur on the Brønsted acid sites of the catalyst. acs.org

Another effective catalyst system for methyl palmitate synthesis is tungsten oxide supported on zirconia (WO₃/ZrO₂). researchgate.net The activity of this catalyst is dependent on the calcination temperature and the loading of tungsten oxide, with lower loadings sometimes exhibiting higher activity. researchgate.net Furthermore, a solid acid catalyst composed of Zr(SO₄)₂/TiO₂ has been successfully employed, achieving an esterification rate of 98.9% under optimized conditions. epa.gov The use of these solid acid catalysts represents a significant advancement in the sustainable production of biodiesel.

Table 1: Performance of Zirconium-Based Catalysts in Methyl Palmitate Synthesis

| Catalyst | Reaction Conditions | Conversion/Yield | Reference |

|---|---|---|---|

| Sulfated Zirconia (SZr) | 65°C, 8 h, 6 wt% catalyst, 25:1 methanol:palmitic acid | >90% conversion | acs.org |

| Sulfated Zirconia (SZr) | 60°C, 6 wt% catalyst | 90% yield | researchgate.net |

| Zr(SO₄)₂/TiO₂ | 400°C calcination, 65% Zr(SO₄)₂, 12:25 methanol:palmitic acid, 8.0% catalyst, 5 h | 98.9% esterification rate | epa.gov |

| WO₃/ZrO₂ | Optimized conditions | High catalytic activity | researchgate.net |

Cetyl palmitate, a valuable ingredient in the cosmetics and pharmaceutical industries, is produced by the esterification of palmitic acid with cetyl alcohol. Zirconium-based catalysts have proven to be highly efficient for this synthesis. A series of tungsten oxide-zirconia (WO₃–ZrO₂) catalysts prepared by co-precipitation demonstrated excellent performance, with the highest cetyl palmitate yield of 98.4% achieved using a catalyst with 15 wt% WO₃ calcined at 800 °C. iyte.edu.trresearchgate.net This high yield was attributed to the catalyst's high total acidity. iyte.edu.trresearchgate.net These catalysts also showed good reusability, maintaining their activity for up to three cycles. iyte.edu.trresearchgate.net

Zirconium-doped mesoporous silica (B1680970), specifically Zr-SBA-15, has also been identified as an active and reusable catalyst for cetyl palmitate synthesis. core.ac.ukresearchgate.net The catalytic activity of Zr-SBA-15 is linked to the presence of Brønsted acid sites. core.ac.uk In one study, Zr-SBA-15 with a higher amount of Brønsted acid sites gave a maximum cetyl palmitate yield of 63.1%. core.ac.uk The selectivity towards cetyl palmitate was consistently high, exceeding 98%, indicating that the catalyst properties primarily influence the reaction rate rather than the product distribution. core.ac.uk

Table 2: Catalytic Performance in Cetyl Palmitate Synthesis

| Catalyst | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| 15 wt% WO₃–ZrO₂ (calcined at 800 °C) | 135-162 °C | 98.4% | iyte.edu.trresearchgate.net |

Zirconium oxide (ZrO₂) is a thermally stable material with amphoteric properties, making it a suitable catalyst support. mdpi.com Its surface possesses both acidic and basic sites, allowing it to catalyze a range of reactions. semanticscholar.org When modified with sulfate (B86663) ions, zirconia is transformed into sulfated zirconia (SZr), a highly acidic or even superacidic catalyst. researchgate.netsemanticscholar.org This enhanced acidity makes SZr particularly effective for acid-catalyzed reactions like esterification. researchgate.netsemanticscholar.org

The catalytic activity of SZr is closely linked to its structural and acidic properties, which are influenced by the preparation method and calcination temperature. The tetragonal phase of zirconia (t-ZrO₂) is generally considered more catalytically active than the monoclinic phase (m-ZrO₂). semanticscholar.orgresearchgate.net Sulfation helps to stabilize the desirable tetragonal phase. semanticscholar.org

In the esterification of palmitic acid with methanol, SZr catalysts have shown high activity. acs.org The reaction mechanism is thought to proceed via a Fischer esterification pathway, where the Brønsted acid sites on the catalyst surface play a crucial role. core.ac.ukacs.org These sites protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. core.ac.uk Studies have shown that the catalytic activity of SZr can be correlated with its acid strength. mdpi.com

Zirconium phosphate (B84403) (ZrP) itself is a solid acid catalyst that has been used in various acid-catalyzed reactions, including esterification. mdpi.comcnr.it Its layered structure and acidic properties make it an effective catalyst and support. mdpi.com Mesoporous zirconium phosphate (m-ZrP) has demonstrated good catalytic performance in the esterification of several long-chain fatty acids, including palmitic acid, with methanol. mdpi.com

Supporting other catalytically active species on zirconium-based materials can further enhance their performance. For example, zirconia-supported tungstophosphoric heteropolyacid (HPW/ZrO₂) has been investigated as a heterogeneous acid catalyst for biodiesel production via the esterification of palmitic acid with methanol. ua.es These catalysts, prepared by a sol-gel method combined with hydrothermal treatment, exhibited high porosity and stability. ua.es Notably, some of these supported catalysts showed even higher activity than the unsupported HPW catalyst, achieving conversions of nearly 95%. ua.es

Similarly, zirconium phosphate has been used as a support for tungsten oxide (WOx/ZrP). rsc.orgrsc.org These catalysts have proven to be highly active in the esterification of palmitic acid with methanol. rsc.orgrsc.org Spectroscopic studies suggest the formation of a Keggin-type species on the surface of the zirconium phosphate. rsc.org The high activity and reusability of these materials make them promising candidates for industrial applications in biodiesel synthesis. rsc.org

Mesoporous silicas like SBA-15 and MCM-41 are excellent catalyst supports due to their high surface area, ordered pore structure, and tunable pore size. researchgate.netiyte.edu.tr Incorporating zirconium into the silica framework, creating materials like Zr-SBA-15 and Zr-MCM-41, can generate or enhance acidity, making them effective catalysts for esterification reactions. core.ac.ukiyte.edu.tr

Zr-SBA-15 has been successfully used as a catalyst for the synthesis of cetyl palmitate from palmitic acid and cetyl alcohol. core.ac.uk The catalytic activity was found to be dependent on the amount of zirconium incorporated, which in turn influenced the number of Brønsted acid sites. core.ac.uk The hexagonal structure of SBA-15 is preserved after the incorporation of zirconium. core.ac.uk These catalysts have demonstrated good reusability, maintaining their activity over multiple reaction cycles. core.ac.uk

Similarly, zirconium-doped MCM-41 has been explored as a support for tungsten oxide catalysts in the esterification of oleic acid with methanol. iyte.edu.tr The incorporation of zirconium into the silica framework can be achieved through various methods, including direct hydrothermal synthesis and post-synthesis impregnation. researchgate.net Supporting zirconium oxychloride (ZrOCl₂) on ordered mesoporous silica has been shown to enhance the catalytic activity in the esterification of long-chain carboxylic acids and alcohols. researchgate.net

Zirconium-based Metal-Organic Frameworks (MOFs) have emerged as a promising class of catalysts for esterification reactions due to their high surface area, tunable porosity, and well-defined active sites. chemrxiv.orgacs.org These materials are constructed from zirconium-based nodes connected by organic linkers.

UiO-66 and its derivatives are among the most studied zirconium MOFs for catalysis. mdpi.com These MOFs have been shown to be effective catalysts for the esterification of various fatty acids, including palmitic acid, with methanol and ethanol. mdpi.com The catalytic activity is often attributed to the Lewis acidic Zr⁴⁺ sites within the MOF structure. mdpi.com In some cases, Brønsted acidity, arising from defects in the MOF structure, can also contribute to the catalytic performance. mdpi.com

Another zirconium-based MOF, CAU-28, which features a biorenewable linker, has been demonstrated as a green and effective catalyst for biodiesel production through esterification. chemrxiv.orgacs.orgnih.gov Under optimized conditions, CAU-28 can achieve high conversion of oleic acid to its methyl ester with high selectivity. chemrxiv.orgacs.orgnih.gov The catalyst is also stable and can be reused for multiple reaction cycles. chemrxiv.orgacs.orgnih.gov The catalytic activity of these MOFs can be tuned by modifying the organic linkers or by introducing functional groups. aub.edu.lb

Mechanistic Studies of Zirconium-Catalyzed Esterification

The esterification of carboxylic acids, a fundamental reaction in organic synthesis, can be effectively catalyzed by various zirconium-based compounds. Mechanistic investigations reveal that the pathway is largely dependent on the nature of the zirconium catalyst employed, which ranges from organometallic complexes to solid acids.

A primary mechanism involves Lewis acid catalysis, where the zirconium center activates the carboxylic acid. In studies using organozirconium complexes with Keggin-type polyoxometalate ligands, it is proposed that the esterification process begins with the interaction of the carboxylic acid's carbonyl group with the Lewis acidic zirconium sites. nii.ac.jp This interaction polarizes the carbonyl group, making it more susceptible to nucleophilic attack by an alcohol molecule, which subsequently leads to the formation of the ester and a water molecule. nii.ac.jp This mechanism is supported by observations that the coordination of the carboxylic acid to the zirconium center is preferential over the alcohol. nii.ac.jp Similarly, research on zirconium-based Metal-Organic Frameworks (MOFs), such as UiO-66, points to the unsaturated Zr₆ nodes acting as the key Lewis acid sites that activate the carboxylic acid. mdpi.com

Further research using kinetic analysis and DFT (Density Functional Theory) calculations for related condensation reactions, such as amidation, suggests that dinuclear zirconium species may be the catalytically active entities. acs.org In these models, the carboxylic acid coordinates to one zirconium center, which facilitates the nucleophilic attack. acs.org An interesting finding from kinetic studies is the potential for product inhibition, where the formed ester can coordinate to the zirconium center, and catalyst inhibition by the carboxylic acid starting material, which can form off-cycle inactive species. acs.org

Recent studies have highlighted that soluble zirconium oxo clusters, such as the Zr₁₂O₈(OH)₈(OOCR)₂₄ cluster, are highly active catalysts for esterification, particularly for sterically demanding substrates. researchgate.net It is proposed that these clusters are the true active species, even in reactions where other forms of zirconium like MOFs or nanocrystals are used as the initial catalyst. researchgate.net The high surface-to-volume ratio and the accessibility of Lewis acid sites on these clusters contribute to their superior activity. researchgate.net

In some systems, particularly those using zirconocene (B1252598) triflate complexes, the catalytic cycle may also involve a Brønsted acid pathway. nih.gov While these catalysts are notably moisture-tolerant, under certain conditions, they can undergo partial hydrolysis to release triflic acid, a potent Brønsted acid, which can then catalyze a classic Fischer esterification. nih.gov However, experiments have shown that the zirconium complex itself is catalytically active, indicating a dual Lewis/Brønsted acid mechanism may be at play depending on the reaction conditions. nih.gov Zirconium sulfate also functions as an effective catalyst, where its Brønsted acid sites are suggested to be the primary catalytically active species for the esterification of fatty acids. researchgate.net

Summary of Proposed Mechanisms in Zirconium-Catalyzed Esterification

| Catalyst System | Proposed Active Species | Primary Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| Organozirconium-Polyoxometalate | Lewis Acidic Zr Centers | Lewis Acid Activation | Carboxylic acid preferentially coordinates to Zr, activating it for nucleophilic attack by alcohol. | nii.ac.jp |

| Zirconium MOFs (e.g., UiO-66) | Unsaturated Zr₆ Nodes | Lewis Acid Activation | Defects and open metal sites in the MOF structure act as catalytic centers. | mdpi.com |

| Zirconium Oxo Clusters | Zr₁₂ or Zr₆ Oxo Clusters | Lewis Acid Activation | Considered the true, highly active catalytic species, even when formed in-situ from other precursors. | researchgate.net |

| Zirconocene Triflate | Zr(Cp)₂(OTf)₂ / Triflic Acid | Lewis and/or Brønsted Acid | Moisture-tolerant Lewis acid catalysis by the complex, with potential for in-situ generation of Brønsted acid (HOTf). | nih.gov |

| Zirconium Sulfate | Brønsted Acid Sites | Brønsted Acid Catalysis | The acidic sulfate groups on the zirconium support are suggested to be the active sites. | researchgate.net |

Ketonization Reactions of Palmitic Acid over Zirconia-Based Catalysts

The catalytic ketonization of carboxylic acids, such as palmitic acid, over zirconia (ZrO₂) based catalysts is a key reaction for producing long-chain symmetrical ketones, which are valuable intermediates for biofuels and lubricants. researchgate.net The reaction involves the condensation of two carboxylic acid molecules to form a ketone, with the elimination of water and carbon dioxide. unimib.it

The generally accepted mechanism for ketonization on a zirconia surface proceeds through several steps. unimib.itacs.orgresearchgate.net First, the carboxylic acid adsorbs onto the catalyst surface and deprotonates to form a surface carboxylate species. unimib.itsjf.edu Subsequently, a key intermediate is formed via one of two main proposed pathways. The most widely supported pathway involves the formation of an enolate intermediate through the abstraction of an α-hydrogen from the surface carboxylate by a basic site on the zirconia surface. unimib.itacs.orgsjf.edu This enolized species then acts as a nucleophile, attacking the carbonyl carbon of a second surface carboxylate. acs.org This leads to the formation of a β-keto acid intermediate, which then readily undergoes decarboxylation to yield the final ketone product. unimib.itresearchgate.net DFT studies suggest that oxygen vacancies and reduced Zr³⁺ centers on the zirconia surface can play a crucial role by stabilizing key intermediates in this process. unimib.it

Research on the ketonization of palmitic acid specifically has focused on enhancing the catalytic activity and selectivity of zirconia by doping it with various transition metal oxides. ums.edu.myrsc.org In one study, a series of metal oxides (Fe₂O₃, NiO, MnO₂, CeO₂, CuO, CoO, Cr₂O₃, La₂O₃, and ZnO) were supported on bulk ZrO₂. ums.edu.my The reaction was carried out at 340°C, converting palmitic acid primarily into palmitone (16-hentriacontanone), with pentadecane (B166386) as a major side product. ums.edu.my

The addition of dopants was found to significantly influence the catalyst's performance. The highest conversion of palmitic acid (92%) was achieved with a 5% MnO₂/ZrO₂ catalyst, which also gave a palmitone yield of 27.7%. ums.edu.myrsc.org In contrast, the NiO/ZrO₂ catalyst showed high selectivity towards the side product pentadecane, with a yield of 24.9% at a palmitic acid conversion of 64.9%. ums.edu.my These results indicate that the nature of the metal oxide dopant alters the acidic and basic properties of the catalyst surface, thereby directing the reaction pathway towards either ketonization or decarboxylation/decarbonylation to form hydrocarbons.

Performance of Doped Zirconia Catalysts in Palmitic Acid Ketonization

| Catalyst (5% Dopant on ZrO₂) | Palmitic Acid Conversion (%) | Palmitone Yield (%) | Pentadecane Yield (%) | Reference |

|---|---|---|---|---|

| MnO₂/ZrO₂ | 92.0 | 27.7 | N/A | ums.edu.myrsc.org |

| NiO/ZrO₂ | 64.9 | N/A | 24.9 | ums.edu.myrsc.org |

| La₂O₃/ZrO₂ | < MnO₂/ZrO₂ | < MnO₂/ZrO₂ | N/A | ums.edu.my |

| CoO/ZrO₂ | < MnO₂/ZrO₂ | < MnO₂/ZrO₂ | N/A | ums.edu.my |

Catalyst Reusability and Stability Studies

The stability and reusability of zirconium-based catalysts are critical for their practical and industrial application. Deactivation, the loss of catalytic activity over time, is a common issue that has been extensively studied. The primary causes of deactivation in zirconia-based catalysts, particularly sulfated zirconia (SZ), include coke formation and the loss of active species. scirp.orgcapes.gov.br

Coke formation, which is the deposition of carbonaceous residues on the catalyst surface, can block active sites and pores, leading to a decline in activity. scirp.org Another significant deactivation pathway, especially for sulfated zirconia catalysts used in esterification, is the leaching of sulfate groups from the catalyst surface into the reaction medium. researchgate.netmdpi.com This loss of sulfate species results in a decrease in the number of strong acid sites, thereby reducing catalytic performance. mdpi.com For instance, in the esterification of propanoic acid, the sulfur loading on an SZ catalyst was observed to decrease after three reaction cycles, which correlated with a drop in conversion from over 90% to 77%. mdpi.com Other potential deactivation mechanisms include the reduction of surface sulfate groups and, less commonly under typical esterification or ketonization conditions, a phase change of the zirconia support from the active tetragonal phase to the less active monoclinic phase. scirp.orgcapes.gov.br

Despite these challenges, many zirconium-based catalysts exhibit good potential for regeneration and reuse. A common and effective method for regenerating catalysts deactivated by coking is calcination in air at elevated temperatures (e.g., 500-600°C). scirp.orgcapes.gov.br This process burns off the deposited coke, restoring access to the active sites. For sulfated zirconia, this oxidative treatment can fully restore catalytic activity, provided there has not been significant, irreversible loss of sulfate groups. capes.gov.br

The stability and reusability vary significantly depending on the specific catalyst formulation.

Sulfated Zirconia (SZ): While highly active, traditional SZ can suffer from rapid deactivation due to sulfate leaching. researchgate.net However, some studies show good reusability for up to five cycles in myristic acid esterification with minimal loss of activity. researchgate.net

Tungstated Zirconia (WZ): WZ has been reported to be more stable than SZ. Although initially less active, its catalytic activity can be effectively restored by recalcining in air, making it a suitable candidate for long-term use. researchgate.net

Functionalized Zirconia: Incorporating sulfated zirconia into a stable mesoporous silica support like SBA-15 has been shown to produce a catalyst that can be reused for at least two cycles in oleic acid esterification without a significant drop in performance. indexcopernicus.com

MOF-Derived Zirconia: Nanoporous hybrids, such as HSiW@ZrO₂, derived from metal-organic frameworks, have demonstrated exceptional stability. These catalysts maintained over 82% conversion of oleic acid even after nine consecutive reaction cycles, indicating that the active species are strongly anchored to the zirconia support. rsc.org

Reusability of Various Zirconium-Based Catalysts

| Catalyst System | Reaction | Reusability Performance | Primary Deactivation Mode | Reference |

|---|---|---|---|---|

| Sulfated Zirconia (SZ) | Propanoic Acid Esterification | Activity dropped to 77% conversion after 2 recycles. | Sulfate leaching | mdpi.com |

| Sulfated Zirconia (SZ) | Myristic Acid Esterification | Good performance for up to 5 reaction cycles. | Carbonaceous deposition | researchgate.net |

| Tungstated Zirconia (WZ) | Caprylic Acid Esterification | More stable than SZ; activity regenerated by recalcination. | (More stable than SZ) | researchgate.net |

| SZr-SBA-15 | Oleic Acid Esterification | Can be reused up to 2 times without significant activity decrease. | Pore blocking by carbon | indexcopernicus.com |

| HSiW@ZrO₂-300 Hybrid | Oleic Acid Esterification | Maintained >82% conversion after 9 cycles. | Minimal deactivation observed | rsc.org |

| Zr-MOF-808 | Amide Esterification | Could be reused for at least 5 consecutive cycles. | Minimal deactivation observed | csic.es |

Advanced Materials Science Research Involving Zirconium Palmitate

Nanoparticle and Composite Development

The unique properties of zirconium palmitate make it a candidate for the development of new materials, such as nanoparticles and composites with applications in catalysis and adsorption ontosight.ai. While the direct synthesis of pure this compound nanoparticles is an emerging area, the use of its constituent parts—zirconium and palmitic acid—is more documented in the creation of advanced nanomaterials.

Nanoparticle Synthesis: The synthesis of various metal oxide nanoparticles often involves the use of fatty acids as capping agents or stabilizers. For instance, alkali salts of C12-C18 fatty acids, which include palmitic acid, are utilized in methods to prepare ultra-small ceria-zirconia nanoparticles google.com. These fatty acids help control the size and stability of the nanoparticles during their formation google.com. Green synthesis methods are also being explored, using plant extracts to produce zirconium nanoparticles for applications like dental implants nih.gov. Zirconium nanoparticles can be synthesized through various chemical routes, including sol-gel, hydrothermal, and precipitation methods, resulting in materials with differing characteristics researchgate.net.

Composite Materials: Zirconium-based nanoparticles are incorporated into polymeric matrices to form composites with enhanced properties. For example, the addition of nano-zirconia to low-density polyethylene (B3416737) (LDPE) has been shown to act as a nucleating agent, significantly increasing the polymer's degree of crystallinity scielo.br. This modification can improve the mechanical and thermal properties of the polymer scielo.brnumberanalytics.com. Studies on other metal soaps, such as zinc palmitate, have shown the formation of metal soap-based composites during chemical reactions, which can act as catalysts nih.govresearchgate.netacs.org. For example, zinc hydroxide (B78521) nitrate (B79036) can transform into zinc hydroxide nitrate/zinc palmitate composites, which have been found effective in the production of fatty acid methyl esters nih.govresearchgate.netacs.org.

The development of composites can also involve coating nanoparticles with polymers. For instance, zirconia nanoparticles have been coated with poly(acrylic acid) to create rough surfaces for superhydrophobic applications ucl.ac.uk.

| Research Area | Key Findings | Potential Applications |

| Nanoparticle Synthesis | Palmitic acid can be used as a surfactant in the synthesis of ceria-zirconia nanoparticles google.com. Green synthesis routes for zirconium nanoparticles are being developed nih.gov. | Catalysis, drug delivery, biomedical implants ontosight.airesearchgate.netbrieflands.com. |

| Polymer Nanocomposites | Nano-zirconia can act as a nucleating agent in polymers like LDPE, increasing crystallinity scielo.brscielo.br. Zirconia nanoparticle dispersion can enhance mechanical and thermal properties of polymers scielo.br. | High-performance plastics, advanced packaging materials, metal protection systems scielo.br. |

| Metal Soap Composites | Zinc palmitate can form composites with other materials (e.g., zinc hydroxide nitrate) that exhibit catalytic activity nih.govresearchgate.netacs.org. | Catalysis in biofuel production nih.govresearchgate.netacs.org. |

Integration into Functional Coatings

This compound and related zirconium compounds are integrated into various functional coatings to impart specific properties such as matting, water resistance, and improved durability.

Paints, Varnishes, and Inks: Historically, zirconium soaps like this compound have been used as flattening agents in paints, varnishes, and lacquers. Their incorporation, typically in amounts of 1.5 to 10 ounces per gallon, results in a flat, deglossed, and more waterproof finish google.com. Zirconium compounds also serve as driers in solvent-based paints, promoting a uniform polymerization and drying process throughout the paint layer uva.nlzircon-association.orguva.nl. This application has become more prominent as zirconium-based driers are used as a less toxic substitute for lead zircon-association.orgtandfonline.com.

Protective and Specialized Coatings: Zirconium-based conversion coatings are applied to metal substrates like steel, galvanized steel, and aluminum for superior corrosion protection greatdanepowdercoating.com. These pretreatments create a thin-film coating that provides an excellent base for subsequent painting and extends the service life of the parts greatdanepowdercoating.com. In the paper industry, zirconium chemicals are used in coatings to enhance strength and water resistance zircon-association.org. Furthermore, zirconia is a key component in high-temperature refractory coatings, offering protection up to 1750°C and resistance to chemical attack from molten metals and slags vitcas.com. Recent research has also focused on using zirconia to create superhydrophobic coatings with anti-icing and self-cleaning properties mdpi.com.

| Coating Application | Function of Zirconium Compound | Resulting Property |

| Paints & Varnishes | Flattening agent (this compound) google.com | Deglossed, matte finish, increased water resistance google.com. |

| Solvent-Based Paints | Drier (substitute for lead) zircon-association.orgtandfonline.com | Uniform and thorough drying of the paint film uva.nluva.nl. |

| Metal Pretreatment | Conversion coating greatdanepowdercoating.com | Enhanced corrosion resistance and paint adhesion greatdanepowdercoating.com. |

| Paper Coatings | Strength and water resistance agent zircon-association.org | Improved durability and water repellency of paper zircon-association.org. |

| High-Temperature Linings | Refractory coating (Zirconia-based) vitcas.com | Protection against extreme heat and chemical corrosion vitcas.com. |

| Advanced Surfaces | Superhydrophobic coating (Zirconia-based) mdpi.com | Anti-icing and self-cleaning capabilities mdpi.com. |

Crystallization Dynamics of Metal Soaps in Polymeric Matrices (e.g., oil paint systems)

The formation and crystallization of metal soaps, including this compound, within polymeric matrices like oil paints are significant areas of study, particularly in the field of art conservation. These processes can have a profound impact on the long-term stability and appearance of paintings.

Formation and Role in Oil Paints: In oil paints, metal ions can be released from pigments and react with free fatty acids, such as palmitic and stearic acid, which are present in the drying oil binder researchgate.netrsc.org. Zirconium, along with other metals like lead and aluminum, can be added as a "through drier" to promote a consistent level of polymerization across the entire depth of the paint layer uva.nluva.nl. This reaction between the metal ions and fatty acids results in the formation of metal soaps researchgate.net. While these soaps can initially act as anchor points within the polymer network, their subsequent behavior can lead to degradation tandfonline.com.

Crystallization and Degradation: The primary driving force for the crystallization of metal soaps in the ionomeric oil paint medium is believed to be the alignment of the alkyl chains of the fatty acids to maximize Van der Waals interactions uva.nl. This crystallization can lead to a variety of degradation issues in paintings, including the formation of protrusions, an increase in the transparency of the paint film, and efflorescence researchgate.net.

The dynamics of this crystallization are influenced by several factors. Studies on model systems using lead and zinc palmitate have shown that these metal soaps are practically insoluble in linseed oil at room temperature rsc.org. The rate of crystallization has been observed to decrease as the degree of polymerization of the linseed oil increases. This can potentially lead to a state where the metal soaps are kinetically trapped in a semi-crystalline or amorphous state within the paint film rsc.org. Understanding these crystallization kinetics is crucial for predicting and mitigating the degradation of artworks where metal soaps have formed uva.nlrsc.org.

| Phenomenon | Description | Impact on Polymeric Matrix (Oil Paint) |

| Metal Soap Formation | Reaction of metal ions (from pigments or driers) with free fatty acids in the oil binder researchgate.netrsc.org. | Formation of a metal-carboxylate network within the polymer tandfonline.com. |

| Crystallization | Alignment and aggregation of metal soap molecules into crystalline structures uva.nl. | Can lead to physical degradation such as protrusions, efflorescence, and changes in transparency researchgate.net. |

| Factors Influencing Crystallization | Degree of supercooling, solubility in the matrix, and degree of polymerization of the oil uva.nlrsc.org. | A higher degree of oil polymerization can slow down or kinetically trap the crystallization process rsc.org. |

Environmental Studies of Zirconium Compounds Academic Focus

Impact on Aquatic Ecosystems and Microorganisms

The introduction of zirconium compounds into aquatic environments can influence the structure and function of microbial communities. mdpi.com Although zirconium generally has low mobility in water due to the low solubility of its hydroxide (B78521) form, Zr(OH)4, its presence can still exert effects on aquatic life. mdpi.com

Periphytic biofilms, which are complex communities of algae, bacteria, and other microorganisms, are fundamental to aquatic food webs. mdpi.com Studies on the impact of zirconium have shown that it can alter the composition of these biofilms. researchgate.net

Research involving exposure of periphyton to varying concentrations of zirconium revealed that a concentration of 2.9 nM Zr can modify the autotrophic biofilm structure. mdpi.comresearchgate.net Specifically, this exposure led to an increased proportion of green algae while decreasing the abundance of cyanobacteria and brown algae. researchgate.netgrafiati.com The direct toxicity of zirconium can lead to the reduction or disappearance of sensitive species within the biofilm. mdpi.com Furthermore, changes in biofilm composition can have cascading effects on the organisms that graze on them. mdpi.com

Table 1: Effect of Zirconium on Autotrophic Biofilm Composition

| Zirconium Concentration (nM) | Effect on Green Algae Proportion | Effect on Cyanobacteria Abundance | Effect on Brown Algae Abundance |

|---|---|---|---|

| 2.9 | Increase | Decrease | Decrease |

Source: Data compiled from multiple studies. mdpi.comresearchgate.netgrafiati.com

Zirconium has been shown to affect both algal growth and the biodiversity of micromeiofauna, which are microscopic invertebrates that play a key role in biofilm food webs. mdpi.com Exposure to zirconium at a concentration of approximately 3 nM was found to impact the micromeiofauna structure of biofilms. researchgate.net

Among the micromeiofauna, rotifers and the ciliate Aspidisca cicada have been identified as particularly sensitive to zirconium exposure. mdpi.comresearchgate.net A dose-response effect has been observed, where increased zirconium concentrations led to a decrease in rotifer oviposition (egg-laying). mdpi.com This can be attributed to the direct toxic effects of the metal. researchgate.netgrafiati.com Additionally, indirect effects may occur, as reduced algal growth due to zirconium can limit the food available for these organisms, further altering the community structure. mdpi.comgrafiati.com

Table 2: Observed Effects of Zirconium on Aquatic Micromeiofauna

| Organism | Observed Effect at ~3 nM Zr | Potential Cause |

|---|---|---|

| Rotifers | Decreased population and oviposition | Direct toxicity, reduced food availability (algae) |

| Aspidisca cicada (Ciliate) | Appeared to be one of the most sensitive organisms | Direct toxicity |

Source: Data from studies on freshwater periphytic microorganisms. mdpi.comresearchgate.net

Behavior in Soil-Plant Systems: Uptake and Phytotoxicity Research

In terrestrial ecosystems, zirconium is generally considered to have low mobility in soils. nih.govsigmaaldrich.com Its behavior is influenced by soil properties such as pH, texture, and organic content. sigmaaldrich.com Despite its low phytoavailability, plants can absorb small amounts of zirconium, primarily through the root system, where it tends to accumulate. nih.govsigmaaldrich.comresearchgate.net

Zirconium has no known essential metabolic function in plants. nih.govsigmaaldrich.com While its phytotoxicity is generally considered low, it can reduce plant growth and affect enzyme activity at high concentrations. nih.govresearchgate.net Plants have developed defense mechanisms to cope with zirconium-induced toxicity, including sequestration in the roots and the activation of antioxidants. nih.govsigmaaldrich.com It is important to note that while some studies suggest land plants have a weak tendency to adsorb soluble zirconium, aquatic plants can absorb it more readily. ferralloy.com In one analysis, 70% of the studied land plants had no detectable zirconium. ferralloy.com

Life Cycle Assessment Methodologies for Zirconium Production in Broader Contexts

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to disposal or recycling. zircon-association.org For zirconium, LCAs have been conducted to understand the environmental footprint of its production, primarily from zircon sand. zircon-association.orgiaea.org

A typical LCA for zirconium production involves four main components:

Goal Definition and Scoping: This phase identifies the purpose of the study and its boundaries. For example, a "cradle-to-gate" assessment of zircon sand covers all production steps from mining to the point where it is delivered to a manufacturer. zircon-association.orgzircon-association.org

Life-Cycle Inventory (LCI): This involves quantifying the inputs (energy, raw materials) and outputs (environmental releases) at each stage. zircon-association.org

Impact Analysis: This step assesses the potential impacts on human health and the environment resulting from the inputs and outputs identified in the LCI. zircon-association.org

Improvement Analysis: This involves evaluating opportunities to reduce environmental impacts throughout the product's life cycle. zircon-association.org

Studies have shown that the primary environmental impact of zircon sand production is associated with electricity consumption during mining processes like extraction, separation, and drying. zircon-association.orgiaea.org For instance, the production of 1 kg of zircon sand requires approximately 4 MJ of primary energy and results in about 0.32 kg of CO2 equivalent emissions. iaea.orgresearchgate.net The mining stage can contribute between 65% and 90% of the total impact across various environmental categories. iaea.orgresearchgate.net These assessments provide crucial data for downstream users and help in making more environmentally informed decisions. iaea.orgresearchgate.net

Organozirconium Chemistry Context for Zirconium Palmitate

Synthesis of Organozirconium Intermediates

The synthesis of zirconium carboxylates, such as zirconium palmitate, is a foundational step for their potential use in organozirconium chemistry. Several methods have been developed for the preparation of zirconium carboxylates, which can then be further utilized in reactions to generate organozirconium intermediates.

One common approach involves the reaction of zirconium(IV) chloride with a carboxylic acid. researchgate.net For instance, zirconium(IV) carboxylates of the general formula Zr(OOCR)₄ have been prepared by reacting zirconium(IV) chloride with carboxylic acids like acetic, chloroacetic, and trichloroacetic acids. researchgate.net This method, however, can be energy-intensive, often requiring prolonged boiling. researchgate.netmdpi.com A variation of this method involves the reaction of zirconium tetrachloride with the anhydride (B1165640) of a carboxylic acid in an apolar solvent, which produces the zirconium carboxylate and an acid chloride. wipo.int This process is advantageous as it avoids the formation of highly corrosive HCl. wipo.int

Another significant method is the reaction of zirconium alkoxides with carboxylic acids. However, this route often leads to the formation of polynuclear carboxylates. mdpi.com The reaction between zirconium alkoxides and carboxylic acids can be represented as: Zr(OR¹)₄ + 4 R²COOH → Zr(OOCR²)₄ + 4 R¹OH

Solid-state mechanochemical synthesis presents a greener alternative, where zirconium tetrachloride is reacted with a sodium carboxylate to form the zirconium tetracarboxylate. mdpi.com This method is attractive due to the absence of solvent and the formation of a single product. mdpi.com

Electrochemical synthesis offers a mild and ecologically safer route to zirconium carboxylates. mdpi.com In this method, metallic zirconium is used directly with the corresponding carboxylic acid, such as acetic, octanoic, or lauric acid, to produce the zirconium carboxylate. researchgate.netmdpi.com This approach avoids the use of corrosive starting materials and reduces energy consumption. mdpi.com

The synthesis of more complex organozirconium intermediates often starts from zirconocene (B1252598) dichloride (Cp₂ZrCl₂). chemeurope.comresearchgate.net These can then react with carboxylic acids to form zirconocene carboxylate complexes. researchgate.net For example, zirconocene dichloride can be dissolved in an aqueous HCl solution and reacted with a carboxylic acid in an organic solvent to yield compounds of the type [Cp₂ZrCl(μ²-O',O''C-R)]. researchgate.net

Here is a summary of synthetic methods for zirconium carboxylates:

| Starting Materials | Reaction Conditions | Product Type | Reference |

| Zirconium(IV) chloride, Carboxylic acid | Prolonged boiling | Mononuclear or polynuclear carboxylates | researchgate.net |

| Zirconium(IV) chloride, Carboxylic acid anhydride | Apolar solvent | Zirconium tetracarboxylate | wipo.int |

| Zirconium alkoxide, Carboxylic acid | - | Polynuclear carboxylates | mdpi.com |

| Zirconium(IV) chloride, Sodium carboxylate | Solid-state mechanochemical | Zirconium tetracarboxylate | mdpi.com |

| Metallic zirconium, Carboxylic acid | Electrochemical | Zirconium carboxylate | mdpi.com |

| Zirconocene dichloride, Carboxylic acid | Aqueous HCl/Organic solvent | Zirconocene carboxylate | researchgate.net |

Reactivity Studies in Organic Synthesis

Zirconium compounds, including carboxylates, serve as catalysts and promoters in a wide array of organic reactions. researchgate.neteurekaselect.com Their utility stems from their Lewis acidity, oxophilicity, and ability to mediate various transformations with high selectivity. kuleuven.bersc.orgrsc.org

Esterification and Amidation: Zirconium-based catalysts are effective in promoting esterification and amidation reactions. Zirconium salts can catalyze the esterification of long-chain carboxylic acids like palmitic acid with alcohols. researchgate.net For example, zirconia-based solid acids have been employed for the synthesis of cetyl palmitate from palmitic acid and cetyl alcohol. researchgate.net Zirconium catalysts, such as zirconocene dichloride, can also facilitate the direct amidation of carboxylic esters with amines, a reaction that proceeds with high conversion rates and retention of configuration for chiral substrates. researchgate.net Zirconium oxo clusters have been shown to be air- and moisture-stable catalysts for the direct formation of amide bonds from non-activated carboxylic acids and amines under mild conditions. kuleuven.be

Carbon-Carbon Bond Forming Reactions: Organozirconium intermediates are pivotal in the formation of new carbon-carbon bonds. Hydrozirconation of alkenes and alkynes using Schwartz's reagent (Cp₂ZrHCl) generates alkyl- and alkenylzirconium species, respectively, which can then react with various electrophiles. chemeurope.comwikipedia.org Although direct involvement of this compound in these reactions is not extensively documented, the carboxylate ligands can modulate the reactivity of the zirconium center.

A notable example of zirconium-mediated C-C bond formation is the Zirconium-Catalyzed Asymmetric Carboalumination (ZACA) reaction, which allows for the enantioselective carbometalation of unactivated alkenes. uni-freiburg.denih.gov This reaction utilizes a chiral zirconocene catalyst in conjunction with an organoaluminum reagent. uni-freiburg.denih.gov The development of such catalytic systems highlights the potential for designing chiral zirconium complexes that could incorporate carboxylate ligands to influence stereoselectivity.

Acyl zirconocenes, which can be generated from the carbonylation of organozirconium species, act as acyl anion equivalents and are valuable in the synthesis of ketones. nih.gov These intermediates can participate in C-C bond-forming reactions to produce unsymmetrical ketones. nih.gov

The following table summarizes some key reactions mediated by zirconium compounds:

| Reaction Type | Zirconium Species | Substrates | Products | Reference |

| Esterification | Zirconia-based solid acids | Palmitic acid, Cetyl alcohol | Cetyl palmitate | researchgate.net |

| Amidation | Zirconocene dichloride | Carboxylic esters, Amines | Amides | researchgate.net |

| Amidation | Zirconium oxo clusters | Carboxylic acids, Amines | Amides | kuleuven.be |

| Carboalumination (ZACA) | Chiral zirconocene | Alkenes, Organoaluminum reagents | Chiral alkanes | uni-freiburg.denih.gov |

| Carbonylative Coupling | Zirconocene dichloride, Grignard reagents | - | Acyl zirconocenes | nih.gov |

Stereochemical Aspects of Zirconium-Mediated Reactions

The ability to control stereochemistry is a hallmark of modern organic synthesis, and zirconium-mediated reactions have made significant contributions in this area. uni-freiburg.de The development of chiral zirconium catalysts has enabled a range of enantioselective transformations. pnas.org

Chiral ansa-zirconocenes have proven to be powerful catalysts for various enantioselective reactions, including the aforementioned ZACA reaction. uni-freiburg.de The stereocontrol in these reactions is dictated by the chiral ligand framework around the zirconium center. The enantiodiscriminating step is often the initial carbometalation of the alkene. uni-freiburg.de